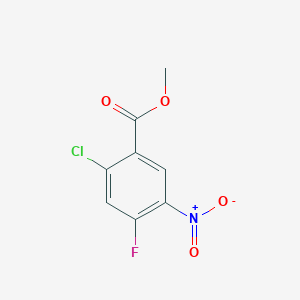

Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Description

Nomenclature and Chemical Registry of Methyl 2-chloro-4-fluoro-5-nitrobenzoate

The precise identification of a chemical compound is critical for scientific communication. This is achieved through standardized naming conventions and unique registry numbers.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is This compound . nih.govsigmaaldrich.com This name precisely describes the molecular structure: a methyl group attached to the oxygen of the ester, which is itself attached to a benzene (B151609) ring. The benzene ring is substituted at position 2 with a chlorine atom, at position 4 with a fluorine atom, and at position 5 with a nitro group.

To facilitate database searches and regulatory tracking, specific numerical identifiers are assigned to chemical substances.

The CAS Registry Number for this compound is 85953-30-6 . nih.govchemicalbook.com

The European Community (EC) Number is 963-941-4 . nih.gov

Chemical Registry Information

| Identifier | Number |

| CAS Registry Number | 85953-30-6 |

| EC Number | 963-941-4 |

In literature and commercial catalogues, this compound may be referenced by various synonyms and identifiers.

Alternative Identifiers for this compound

| Type | Identifier |

| Synonym | 2-Chloro-4-fluoro-5-nitro-benzoic acid methyl ester |

| PubChem CID | 10704820 |

| MFCD Number | MFCD07779372 |

| DSSTox Substance ID | DTXSID00443776 |

Contextualization within Benzoate (B1203000) Ester Chemistry

This compound is a member of the benzoate ester family. Benzoate esters are characterized by a carboxylate group in which the acidic hydrogen of a benzoic acid has been replaced by an organic substituent; in this case, a methyl group. The core of this compound is the methyl ester of 2-chloro-4-fluoro-5-nitrobenzoic acid. chemicalbook.comnih.gov

Its chemical properties are dictated by the interplay of its functional groups. The ester group is a key reaction site, while the chloro, fluoro, and nitro substituents on the aromatic ring are strong electron-withdrawing groups. This electronic arrangement significantly influences the reactivity of the benzene ring and the stability of the compound, making it a tailored building block for specific synthetic applications.

Significance as a Precursor and Intermediate in Organic Synthesischemicalbook.com

The primary significance of this compound lies in its role as a versatile intermediate in multi-step organic synthesis. It is typically synthesized from its corresponding carboxylic acid, 2-chloro-4-fluoro-5-nitrobenzoic acid, by reacting it with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. chemicalbook.com

Once formed, this compound serves as a starting material for constructing more elaborate molecules. For example, the nitro group can be readily reduced to an amine, a fundamental transformation in the synthesis of many biologically active compounds. A documented application is its use in the synthesis of 5-Amino-2-chloro-4-fluoro-benzoic acid methyl ester. chemicalbook.com This versatility makes it an important component in the development of pharmaceuticals and agrochemicals. aromsyn.com The parent acid, for instance, is a known intermediate in the synthesis of the herbicide saflufenacil. google.com

Historical Development of Research on Nitrobenzoate Derivatives

Research into nitroaromatic compounds, the class to which this compound belongs, has a rich history intertwined with the advancement of industrial chemistry. In the late 19th century, German chemist Fritz Haber, who would later receive a Nobel Prize for the synthesis of ammonia (B1221849), conducted significant work on the electrochemical reduction of nitrobenzene. wikipedia.org This research was foundational in understanding the transformations of nitroaromatics.

The broader field of synthetic organic chemistry was revolutionized by the development of catalytic hydrogenation. Paul Sabatier, a French chemist, received a Nobel Prize in 1912 for his work in the 1890s on using metal catalysts, like nickel, for the hydrogenation of organic compounds. wikipedia.org This type of reaction is crucial for converting nitro groups into amines, a key step in utilizing nitrobenzoate derivatives.

More recently, the focus in the synthesis of related compounds, such as the precursor 2-chloro-4-fluoro-5-nitrobenzoic acid, has been on developing more efficient and environmentally benign methods. google.com Early nitration techniques often required harsh conditions and produced a mixture of isomers that were difficult to separate. Modern synthetic routes aim for milder reaction conditions and higher yields of the desired product, reflecting the ongoing evolution of chemical synthesis. google.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-4-fluoro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO4/c1-15-8(12)4-2-7(11(13)14)6(10)3-5(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVYPVSVDYGBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443776 | |

| Record name | METHYL 2-CHLORO-4-FLUORO-5-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85953-30-6 | |

| Record name | METHYL 2-CHLORO-4-FLUORO-5-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Chloro 4 Fluoro 5 Nitrobenzoate

Esterification Routes from 2-chloro-4-fluoro-5-nitrobenzoic acid

The conversion of 2-chloro-4-fluoro-5-nitrobenzoic acid to its methyl ester, Methyl 2-chloro-4-fluoro-5-nitrobenzoate, is a critical transformation. This is most commonly achieved through direct esterification, a well-established chemical reaction.

Direct Esterification with Methanol (B129727) and Acid Catalysis

The direct esterification of 2-chloro-4-fluoro-5-nitrobenzoic acid is effectively carried out using methanol in the presence of an acid catalyst. chemicalbook.com Sulfuric acid is a commonly employed catalyst for this reaction. chemicalbook.com The process involves the reaction of the carboxylic acid with methanol, where the acid catalyst facilitates the protonation of the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.

Optimization of Reaction Conditions (Temperature, Time, Solvent)

The efficiency of the esterification reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the choice of solvent.

A documented procedure for the synthesis of this compound specifies a reaction temperature of 65°C. chemicalbook.com The reaction is conducted in methanol, which serves as both a reactant and the solvent. The total reaction time is reported to be 7 hours, with an initial 4-hour stage followed by an additional 3 hours at the same temperature. chemicalbook.com The use of a molecular sieve during the second stage of the reaction suggests a strategy to remove water, a byproduct of the esterification, which can help drive the reaction equilibrium towards the product side. chemicalbook.com General principles of esterification suggest that increasing the temperature can enhance the reaction rate, although it may also lead to the formation of byproducts if not carefully controlled. researchgate.net The molar ratio of methanol to the carboxylic acid is another critical factor that is often optimized to maximize the yield. researchgate.net

Yield Optimization and Purity Considerations

The yield and purity of the final product are of paramount importance in chemical synthesis. For the direct esterification of 2-chloro-4-fluoro-5-nitrobenzoic acid, a yield of 67% for the resulting this compound has been reported under specific conditions. chemicalbook.com

To achieve high purity, post-reaction workup and purification steps are essential. These may include neutralization of the acid catalyst, removal of excess methanol, and purification of the crude product through techniques such as recrystallization or chromatography to remove any unreacted starting material and byproducts. The purity of the final product is often assessed using analytical techniques like High-Performance Liquid Chromatography (HPLC).

| Parameter | Condition | Source |

| Starting Material | 2-chloro-4-fluoro-5-nitrobenzoic acid | chemicalbook.com |

| Reagent | Methanol | chemicalbook.com |

| Catalyst | Sulfuric acid | chemicalbook.com |

| Temperature | 65°C | chemicalbook.com |

| Reaction Time | 7 hours (4h + 3h) | chemicalbook.com |

| Additive | Molecular sieve (in the second stage) | chemicalbook.com |

| Reported Yield | 67% | chemicalbook.com |

Synthesis from Advanced Intermediates

The availability of the starting material, 2-chloro-4-fluoro-5-nitrobenzoic acid, is a prerequisite for the synthesis of its methyl ester. This section details the preparation of this key intermediate.

Preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid

A significant synthetic route to 2-chloro-4-fluoro-5-nitrobenzoic acid involves multiple steps starting from more basic precursors.

A common and industrially relevant method for the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid begins with 2-chloro-4-fluorotoluene (B151448). google.com This process involves a sequence of reactions, including photochlorination and nitration. google.com

The initial step is the photochlorination of 2-chloro-4-fluorotoluene. google.com This free-radical reaction, typically initiated by ultraviolet (UV) light, leads to the formation of 2-chloro-4-fluorobenzylidene dichloride. google.com The reaction temperature is a critical parameter, with one patent describing a process where the temperature is maintained between 80-100°C. google.com

Following photochlorination, the resulting 2-chloro-4-fluorobenzylidene dichloride undergoes nitration using a mixed acid, typically a combination of nitric acid and sulfuric acid. google.com This step introduces the nitro group onto the aromatic ring at the position ortho to the fluorine atom and meta to the chloro and dichloromethyl groups, yielding 2-chloro-4-fluoro-5-nitrobenzylidene dichloride. The final step involves hydrolysis and oxidation of the dichloromethyl group to a carboxylic acid, which results in the formation of 2-chloro-4-fluoro-5-nitrobenzoic acid. google.com This entire four-reaction, three-step process is reported to have a total yield exceeding 80%. google.com Alternative procedures describe the hydrolysis of the intermediate 2-chloro-4-fluoro-5-nitrotrichloromethane benzene (B151609) to the desired acid with molar yields of up to 91%. google.com

| Reaction Step | Reactants/Intermediates | Reagents/Conditions | Product | Reported Yield | Source |

| Photochlorination | 2-chloro-4-fluorotoluene | Chlorine, UV light, 80-100°C | 2-chloro-4-fluorobenzylidene dichloride | - | google.com |

| Nitration | 2-chloro-4-fluorobenzylidene dichloride | Mixed acid (nitric acid, sulfuric acid) | 2-chloro-4-fluoro-5-nitrobenzylidene dichloride | - | google.com |

| Hydrolysis-Oxidation | 2-chloro-4-fluoro-5-nitrobenzylidene dichloride | - | 2-chloro-4-fluoro-5-nitrobenzoic acid | >80% (overall) | google.com |

| Hydrolysis | 2-chloro-4-fluoro-5-nitrotrichloromethane benzene | Acidic medium, 80-120°C | 2-chloro-4-fluoro-5-nitrobenzoic acid | 91% (molar) | google.com |

Multistep Synthesis Strategies

A common pathway uses 2-chloro-4-fluorotoluene as the initial raw material. google.com The synthesis unfolds in the following sequence:

Photochlorination: The starting material is subjected to photochlorination to create 2-chloro-4-fluorobenzylidene dichloride. google.com

Nitration: The resulting intermediate is nitrated with mixed acid to introduce the nitro group at the 5-position, forming 2-chloro-4-fluoro-5-nitrobenzylidene dichloride. google.com

Hydrolysis-Oxidation: This intermediate is then converted into 2-chloro-4-fluoro-5-nitrobenzoic acid. google.com

Esterification: The final step involves the reaction of 2-chloro-4-fluoro-5-nitrobenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. chemicalbook.com The mixture is heated, typically around 65°C, for several hours to produce this compound. chemicalbook.com

An alternative multistep synthesis begins with 2-chloro-4-fluorotrichlorotoluene. google.compatsnap.com This route involves nitration to form 2-chloro-4-fluoro-5-nitrotrichloromethane benzene, followed by hydrolysis to yield the benzoic acid precursor, which is then esterified as described above. google.comchemicalbook.com

Novel Synthetic Approaches and Green Chemistry Considerations

Exploration of Catalytic Methods for Enhanced Efficiency

To improve the efficiency of synthesizing this compound and its precursors, research has explored various catalytic methods. In the synthesis of the benzoic acid precursor from 2-chloro-4-fluorotrichlorotoluene, Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used to catalyze the formation of the acyl chloride derivative, which is an intermediate step. google.com

Electrocatalytic methods offer a promising approach for related transformations. For instance, the reduction of substituted nitrobenzenes to their corresponding anilines, a common subsequent reaction for compounds like this compound, can be achieved with high selectivity using a polyoxometalate redox mediator. nih.gov This method avoids the need for high temperatures, high pressures, and heterogeneous catalysts typically used in hydrogenation reactions, which can suffer from low chemoselectivity. nih.gov

For the nitration step itself, which is crucial in the synthesis, catalytic systems are being developed to improve regioselectivity and yield. Zeolite catalysts have been shown to be effective for the regioselective mononitration of other aromatic compounds, offering an eco-friendly and regenerable option. researchgate.net While not specifically documented for 2-chloro-4-fluorotoluene, these principles could be applied. The Gatterman-Koch reaction, which synthesizes benzaldehydes from benzene, also relies on a catalyst system and represents another area where catalytic improvements could impact the synthesis of related intermediates. ncert.nic.in

Sustainable Synthetic Practices and Waste Minimization

Efforts to develop more sustainable and environmentally friendly synthetic routes are a key focus in modern chemistry. For the synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid and its subsequent ester, green chemistry principles aim to reduce waste and avoid harsh reagents.

One patented method emphasizes its environmental benefits by using milder reaction conditions and generating fewer waste products ("three wastes"). google.com This process, starting from 2-chloro-4-fluorotoluene, is designed to have a short process cycle and low unit consumption, making it suitable for industrial production with reduced environmental impact. google.com

A significant area for improvement is the nitration step. Traditional nitration with mixed nitric and sulfuric acids is effective but generates large amounts of acidic waste. A greener alternative that has been developed for similar molecules involves using a mixture of nitric acid and acetic anhydride (B1165640) (HNO₃/Ac₂O). researchgate.net This method demonstrates high selectivity and makes the reaction rate easier to control. researchgate.net Another approach to minimize waste is the recycling of filtrates and washing water from the nitration reaction, as described in a process for synthesizing 2-chloro-4-fluoro-5-nitrotrichlorotoluene. patsnap.com

Furthermore, synthetic strategies are being designed to avoid the oxidation of sensitive functional groups, which can lead to byproducts and reduce yields. For example, a process for making 2-chloro-4-fluoro-5-nitrobenzaldehyde (B1590772) intentionally places the nitration step before the oxidation/hydrolysis of the side chain. google.com This prevents the aldehyde group, once formed, from being oxidized to a carboxylic acid by the nitric acid, thereby improving efficiency and reducing the need for costly purification. google.com

The following table highlights some green chemistry considerations for the synthesis.

| Process Step | Traditional Method | Green/Sustainable Alternative | Benefit |

| Nitration | Mixed H₂SO₄/HNO₃ | Using HNO₃/Ac₂O mixtures. researchgate.net | Reduces strong acid waste. researchgate.net |

| Waste Stream | Disposal of filtrate and washings. | Recycling of filtrate and washing water. patsnap.com | Minimizes waste and reduces raw material costs. patsnap.com |

| Synthesis Order | Halogenation → Hydrolysis → Nitration | Nitration → Halogenation → Hydrolysis/Oxidation | Avoids oxidation of sensitive groups (e.g., aldehydes), increasing yield and purity. google.com |

| Overall Process | Routes with harsh conditions and byproducts. | Use of milder conditions and optimized reaction sequences. google.com | Reduced energy consumption, fewer waste products, and improved safety. google.com |

Reactivity and Reaction Mechanisms of Methyl 2 Chloro 4 Fluoro 5 Nitrobenzoate

Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The presence of a strong electron-withdrawing nitro group profoundly activates the benzene ring for Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. The SNAr reaction will only proceed if the negative charge of this intermediate can be effectively stabilized by an electron-withdrawing group at the ortho or para position relative to the leaving group. libretexts.org In Methyl 2-chloro-4-fluoro-5-nitrobenzoate, the chloro group is positioned ortho to the nitro group, and the fluoro group is para, meaning both halogen positions are activated for substitution.

Reactivity at the Chloro Position

The chlorine atom at the C-2 position is ortho to the activating nitro group. While chlorine is a viable leaving group in highly activated systems, its reactivity in SNAr reactions is generally lower than that of fluorine under many conditions. However, the selectivity of substitution can be influenced by the nature of the incoming nucleophile. For instance, in reactions with soft nucleophiles, such as thiols, substitution at the chlorine position can be favored. This is sometimes observed in related dihalonitrobenzenes where orbital-controlled processes dominate. researchgate.net In the synthesis of certain heterocyclic compounds, such as quinolones, the chloro group is often displaced by amines in a later step of a multi-step synthesis, after initial reactions have occurred elsewhere on the molecule. mdpi.com

Reactivity at the Fluoro Position

The fluorine atom at the C-4 position is para to the activating nitro group. In activated SNAr reactions, the typical leaving group ability is F > Cl > Br > I. libretexts.orgnih.gov This order is contrary to bond strength and the leaving group trend in SN2 reactions. The reason for this "element effect" is that the rate-determining step in SNAr is the initial attack of the nucleophile on the aromatic ring. libretexts.org The highly electronegative fluorine atom strongly polarizes the C-F bond, making the C-4 carbon atom significantly more electrophilic and thus more susceptible to nucleophilic attack. nih.govyoutube.com This strong inductive effect lowers the energy of the transition state for the formation of the Meisenheimer complex, accelerating the reaction rate. libretexts.org Consequently, for many nucleophiles, particularly hard nucleophiles like alkoxides and amines, substitution at the fluoro position is kinetically favored over the chloro position.

| Leaving Group | Relative Rate of Substitution | Primary Reason for Reactivity |

|---|---|---|

| -F | Highest | High electronegativity strongly polarizes the C-X bond, making the carbon highly electrophilic and accelerating the rate-determining nucleophilic attack. nih.govyoutube.com |

| -Cl | Intermediate | Less effective at polarizing the C-X bond compared to fluorine. nih.gov |

| -Br | Intermediate | Similar reactivity to chlorine in many systems. nih.gov |

| -I | Lowest | Weakest inductive effect and less effective stabilization of the transition state for nucleophilic attack. nih.gov |

Influence of the Nitro Group on Electrophilicity

The nitro group is the key activating feature for SNAr on this molecule. It exerts a powerful electron-withdrawing effect through two mechanisms: the inductive effect (-I) and the resonance effect (-M). doubtnut.com

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bonds.

Resonance Effect: The nitro group can delocalize the negative charge of the Meisenheimer intermediate through resonance. When a nucleophile attacks at the ortho (C-2) or para (C-4) position, the negative charge can be extended onto the oxygen atoms of the nitro group. This provides significant stabilization for the intermediate, lowering the activation energy of the reaction and increasing the rate. youtube.comdoubtnut.com This stabilization is not possible when the nucleophile attacks a meta position.

Reactions Involving the Ester Group

The methyl ester group (-COOCH₃) is susceptible to nucleophilic acyl substitution reactions.

Hydrolysis of the Methyl Ester

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-chloro-4-fluoro-5-nitrobenzoic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in an aqueous solution with a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that involves heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). orgsyn.orgmsu.edu The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. A subsequent acidification step is required to protonate the resulting carboxylate salt to yield the final carboxylic acid. orgsyn.org Saponification is often preferred for its irreversibility and typically high yields. quora.com

| Reaction Type | Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Ester, Water, H₂SO₄ (catalyst) | Heating/Reflux | quora.com |

| Base-Catalyzed Hydrolysis (Saponification) | Ester, NaOH (aq) or KOH (aq) | Heating, followed by acidification (e.g., with HCl) | orgsyn.orgpsu.edu |

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol. For this compound, this would involve reacting it with a different alcohol (R'-OH) to form a new ester (2-chloro-4-fluoro-5-nitrobenzoate of R') and methanol (B129727). Like hydrolysis, this reaction can be catalyzed by either acids (e.g., H₂SO₄) or bases (e.g., sodium alkoxide). ucla.edu

The reaction is an equilibrium process. To achieve a high yield of the desired product, the equilibrium must be shifted. This is typically accomplished by using a large excess of the reactant alcohol or by removing one of the products (usually the lower-boiling alcohol, in this case, methanol) from the reaction mixture as it forms. ucla.edutcu.edu Solid acid or base catalysts can also be employed to facilitate the reaction and simplify product purification. researchgate.netresearchgate.net

| Parameter | Description | Purpose |

|---|---|---|

| Catalyst | Acid (H₂SO₄) or Base (NaOR') | To increase the rate of reaction by activating the carbonyl group (acid) or providing a stronger nucleophile (base). ucla.edu |

| Reactant Alcohol | Used in large excess | To shift the equilibrium towards the product side (Le Châtelier's Principle). ucla.edu |

| Temperature | Elevated (e.g., 150 °C) | To increase the reaction rate. researchgate.net |

| Product Removal | Distillation of the more volatile alcohol (methanol) | To shift the equilibrium towards the product side. tcu.edu |

Reduction of the Ester Moiety

The selective reduction of the methyl ester group in this compound to a primary alcohol (hydroxymethyl group) presents a significant challenge due to the presence of the highly reducible nitro group. However, specific reagents and conditions can achieve this transformation with chemoselectivity.

A well-established method for the selective reduction of esters in the presence of nitro groups involves the use of sodium borohydride (B1222165). thieme-connect.deorganic-chemistry.org Standard conditions for sodium borohydride (NaBH₄) in solvents like ethanol (B145695) typically reduce aldehydes and ketones but leave esters and nitro groups untouched. thieme-connect.de To enhance its reducing power for esters while maintaining selectivity over nitro groups, a modified system is employed. This procedure involves converting the parent carboxylic acid to its methyl ester, which is then reduced using a sodium borohydride–tetrahydrofuran (THF)–methanol system. thieme-connect.deorganic-chemistry.org This method has been shown to be effective for various aromatic methyl esters, including nitro-substituted ones, affording the corresponding benzyl (B1604629) alcohols in good yields. thieme-connect.de The nitro group remains unaffected under these conditions. thieme-connect.deorganic-chemistry.org

Another approach involves the use of borane (B79455) complexes, such as borane-THF (BH₃·THF), which are known to be specific for reducing carboxylic acids and can also reduce esters, often without affecting aromatic nitro groups under controlled conditions.

Table 1: Representative Conditions for Selective Ester Reduction

| Reagent System | Solvent | Key Features | Product Type |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) / Methanol | Tetrahydrofuran (THF) | Allows for selective reduction of the ester in the presence of a nitro group; reaction is typically refluxed for several hours. thieme-connect.deorganic-chemistry.org | Primary Alcohol |

Reactions of the Nitro Group

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and widely utilized transformations for this compound. The resulting product, Methyl 5-amino-2-chloro-4-fluorobenzoate, is a key intermediate for the synthesis of various more complex molecules and heterocycles. nih.gov

A variety of methods are available for this reduction, offering a range of conditions from catalytic hydrogenation to the use of dissolving metals in acidic media. dtu.dkatdbio.com

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like palladium on carbon (Pd/C), platinum, or Raney Nickel under a hydrogen atmosphere. dtu.dknih.gov The reaction can be carried out in solvents like methanol or ethanol and typically proceeds with high yield. nih.gov

Metal-Acid Systems: Classic methods involve the use of an easily oxidized metal in the presence of a strong acid. dtu.dk Common combinations include tin (Sn) or iron (Fe) powder with hydrochloric acid (HCl). dtu.dkscielo.org.mx The reaction first produces an ammonium (B1175870) salt, which is then neutralized with a base (e.g., NaOH) in a second step to liberate the free amine. scielo.org.mx

Tin(II) Chloride (SnCl₂): Stannous chloride offers a milder, pH-neutral alternative for nitro group reduction, often used in solvents like ethanol. dtu.dk

The direct reduction of this compound to Methyl 5-amino-2-chloro-4-fluorobenzoate has been documented, confirming the viability of these transformations. nih.gov

Table 2: Common Reagents for Nitro Group Reduction

| Reagent(s) | Solvent(s) | Conditions | Product |

|---|---|---|---|

| H₂ / Pd-C | Methanol or Ethanol | Atmospheric or higher pressure, Room Temp. nih.gov | Methyl 5-amino-2-chloro-4-fluorobenzoate |

| Fe / HCl | Ethanol / Water | Reflux, followed by basic workup | Methyl 5-amino-2-chloro-4-fluorobenzoate |

| SnCl₂·2H₂O | Ethanol | Reflux | Methyl 5-amino-2-chloro-4-fluorobenzoate |

While reduction to the amine is the most common reaction, the nitro group of this compound can be transformed into other nitrogen-containing functionalities under specific conditions. These alternative reactions are less common but synthetically valuable.

Partial reduction can lead to the formation of N-arylhydroxylamines. For instance, selective photoinduced reduction of nitroarenes using methylhydrazine can yield N-arylhydroxylamine products with high functional-group tolerance. asianpubs.org Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are generally avoided for simple amine synthesis as they can sometimes lead to over-reduction or condensation products like azobenzenes. dtu.dk

Furthermore, the nitro group is a powerful electron-withdrawing group that strongly activates the benzene ring for nucleophilic aromatic substitution. ijariie.com In some cases, the nitro group itself can be displaced by a potent nucleophile, particularly when the reaction is conducted in a dipolar aprotic solvent like hexamethylphosphoramide (B148902) (HMPA) or dimethyl sulfoxide (B87167) (DMSO). ijariie.com This reaction provides a pathway to substitute the nitro functionality entirely, for example, with an alkoxy or thioalkoxy group. ijariie.com

Cyclization Reactions and Heterocyclic Synthesis

This compound is a valuable precursor for synthesizing fused heterocyclic systems. The general strategy involves the initial reduction of the nitro group to an amine (as described in 3.3.1), which then acts as a nucleophile in subsequent intramolecular or intermolecular cyclization reactions. The presence of the ortho-chloro substituent is critical for many of these ring-forming steps.

Benzimidazoles: The synthesis of a benzimidazole (B57391) ring requires an o-phenylenediamine (B120857) (1,2-diaminobenzene) precursor. Starting from this compound, this can be achieved via a two-step process: 1) reduction of the nitro group to yield Methyl 5-amino-2-chloro-4-fluorobenzoate, and 2) nucleophilic substitution of the C2-chloro atom with ammonia (B1221849) or an amine to generate the required diamine. This diamine can then be condensed with a carboxylic acid, aldehyde, or their equivalent to form the benzimidazole ring. scielo.org.mxnih.gov A documented synthesis of 2-chloro-5,6-difluorobenzimidazole follows a similar path, starting from 4,5-difluoro-2-nitroaniline (B1295537) which is reduced and then cyclized. nih.gov

Benzotriazoles: The classic synthesis of benzotriazoles involves the reaction of an o-phenylenediamine with a source of nitrous acid (e.g., sodium nitrite (B80452) in acetic acid). ijariie.comgsconlinepress.com This converts one of the amino groups into a diazonium salt, which undergoes spontaneous intramolecular cyclization with the remaining amino group. gsconlinepress.com Therefore, after converting the initial nitrobenzoate to the corresponding o-phenylenediamine derivative, treatment with sodium nitrite would yield the benzotriazole.

Quinoxalinones: Quinoxalinone synthesis is most commonly achieved by the condensation of an o-phenylenediamine with an α-keto acid or a related 1,2-dicarbonyl compound. mdpi.comnih.gov For example, reacting an o-phenylenediamine with sodium pyruvate (B1213749) in acetic acid yields a 3-methyl-2(1H)quinoxalinone. mdpi.com Following the established strategy, the o-phenylenediamine derived from this compound could be reacted with a suitable α-keto ester (like ethyl pyruvate) to construct the quinoxalinone core.

Table 3: General Synthetic Pathways to Heterocycles

| Target Heterocycle | Key Intermediate from Starting Material | Typical Cyclization Partner |

|---|---|---|

| Benzimidazole | Methyl 5,6-diamino-4-fluorobenzoate | Carboxylic Acids, Aldehydes scielo.org.mxnih.gov |

| Benzotriazole | Methyl 5,6-diamino-4-fluorobenzoate | Sodium Nitrite (NaNO₂) / Acetic Acid ijariie.comgsconlinepress.com |

| Quinoxalinone | Methyl 5,6-diamino-4-fluorobenzoate | α-Keto acids or α-Keto esters (e.g., Pyruvic acid) mdpi.comnih.gov |

The structure of this compound makes it highly suitable for applications in solid-phase synthesis (SPS), particularly as a linker molecule to attach substrates to a solid support or resin. atdbio.combiotage.com Solid-phase synthesis allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtering the resin. atdbio.combiotage.com

This compound is particularly well-suited to function as a photolabile linker . dtu.dknih.gov The general principle involves:

Attachment: The molecule is first anchored to a solid support (e.g., polystyrene or controlled-pore glass beads) functionalized with nucleophilic groups like amines or hydroxyls. biotage.com The attachment occurs via nucleophilic aromatic substitution at either the C2-chloro or C4-fluoro position, both of which are activated by the electron-withdrawing nitro and ester groups.

Synthesis: A larger molecule, such as a peptide or other organic structure, is synthesized step-by-step on the free end of the linker. nih.gov

Cleavage: The o-nitrobenzyl ether or amine linkage is labile to UV light. nih.govdtu.dk Upon completion of the synthesis, irradiation with light (typically in the 300-350 nm range) induces a photochemical rearrangement of the nitro group, which leads to the cleavage of the bond holding the synthesized molecule to the linker, releasing the final product from the solid support. dtu.dktcichemicals.com This method is advantageous because it avoids the use of harsh acidic or basic reagents for cleavage, which could damage sensitive product molecules. dtu.dknih.gov

Table 4: Role in Solid-Phase Synthesis

| Feature | Role in Solid-Phase Synthesis | Mechanism |

|---|---|---|

| Chloro/Fluoro Groups | Anchor Point | Provides a site for nucleophilic aromatic substitution to attach the linker to the solid support resin. |

| Nitro Group | Photolabile Trigger | Absorbs UV light, initiating a photochemical reaction that cleaves the linker and releases the synthesized product. nih.govdtu.dk |

| Ester Group | Synthetic Handle | Can be used as an alternative attachment point or modified for further synthesis. |

Exploration of Reaction Kinetics and Thermodynamics

An exhaustive search of scholarly databases, academic journals, and patent literature has yielded no specific experimental or computational studies detailing the reaction kinetics and thermodynamics of this compound. Consequently, the presentation of detailed research findings, including data tables for rate constants, activation energies, and thermodynamic parameters such as enthalpy and entropy of reaction, is not possible at this time.

The reactivity of structurally similar compounds, particularly activated aryl halides, is often characterized by nucleophilic aromatic substitution (SNAr) mechanisms. In such reactions, the rate is influenced by the nature of the solvent, the nucleophile, and the electron-withdrawing groups on the aromatic ring. For this compound, the presence of both a nitro group and a fluorine atom is expected to significantly activate the benzene ring towards nucleophilic attack. However, without specific studies on this molecule, any discussion of its kinetic and thermodynamic profile would be speculative and fall outside the scope of this scientifically rigorous article.

Future research in this area would be invaluable to the chemistry community. Such studies could involve:

Kinetic Experiments: Measuring the rate of reaction of this compound with various nucleophiles under different temperature and solvent conditions. This would allow for the determination of rate laws, rate constants (k), and the construction of Arrhenius plots to calculate the activation energy (Ea).

Thermodynamic Analysis: Employing techniques such as calorimetry to measure the enthalpy of reaction (ΔH) for its various transformations. The entropy of reaction (ΔS) and Gibbs free energy of reaction (ΔG) could then be determined, providing a complete thermodynamic profile.

Computational Chemistry: Utilizing density functional theory (DFT) and other computational methods to model the reaction pathways. These studies could elucidate the transition state structures, calculate activation barriers, and predict thermodynamic parameters, offering a theoretical framework to complement experimental findings.

Until such research is conducted and published, the exploration of the reaction kinetics and thermodynamics of this compound remains an open area for scientific inquiry.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19), to map out the connectivity and chemical environment of atoms within a molecule. Despite extensive searches of scientific literature and chemical databases, detailed experimental NMR spectra for Methyl 2-chloro-4-fluoro-5-nitrobenzoate are not publicly available. Therefore, a detailed, data-driven analysis for the following sections cannot be provided at this time.

A ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl ester protons. The integration of these signals would confirm the number of protons in each unique environment. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the nitro, chloro, and fluoro groups, while the coupling patterns (spin-spin splitting) would reveal the adjacency of the aromatic protons.

A ¹³C NMR spectrum would identify all eight carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the methyl carbon would appear in characteristic regions of the spectrum. The positions of the aromatic carbon signals would be significantly affected by the attached substituents (Cl, F, NO₂, COOCH₃), providing critical information for confirming the substitution pattern on the benzene (B151609) ring.

¹⁹F NMR is a highly sensitive technique specifically for fluorine-containing compounds. For this compound, this spectrum would show a single primary resonance for the fluorine atom. The precise chemical shift of this signal would be indicative of its electronic environment on the aromatic ring. Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei (if observed in their respective spectra) would provide definitive evidence for the location of the fluorine atom relative to the other substituents.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The calculated monoisotopic mass of this compound (C₈H₅ClFNO₄) is 232.9891135 Da. google.com Experimental HRMS analysis would be expected to yield a value that corresponds closely to this theoretical mass, thereby confirming the molecular formula.

Additionally, predicted collision cross section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts of the molecule. This theoretical data provides a reference for experimental ion mobility-mass spectrometry studies.

Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 233.99640 | 140.7 |

| [M+Na]⁺ | 255.97834 | 150.6 |

| [M-H]⁻ | 231.98184 | 143.8 |

| [M+K]⁺ | 271.95228 | 144.0 |

| [M+H-H₂O]⁺ | 215.98638 | 140.2 |

Data sourced from PubChemLite and calculated using CCSbase. uni.lu

In mass spectrometry, the molecular ion ([M]⁺˙) can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is predictable and serves as a molecular fingerprint, helping to confirm the compound's structure. While specific experimental data is scarce, a patent for the preparation of related compounds reports an electrospray mass spectrometry (ES/MS) result of m/z 215.0 [M+H]⁺ for the title compound. google.com This value is inconsistent with the expected molecular ion and may correspond to a fragment, such as [M+H-H₂O]⁺, or potentially be an error in the document. google.comuni.lu

Based on the structure of this compound, a plausible fragmentation pathway can be proposed. The initial molecular ion would be observed at m/z ≈ 233 (for the ³⁵Cl isotope) and 235 (for the ³⁷Cl isotope) in a roughly 3:1 ratio. Key fragmentation steps would likely involve the loss of the methoxy (B1213986) group from the ester, the loss of the entire methoxycarbonyl group, and the cleavage of the nitro group.

Plausible Mass Spectrometry Fragmentation

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 233 | [C₈H₅³⁵ClFNO₄]⁺˙ | - |

| 202 | [C₇H₅³⁵ClFNO₃]⁺˙ | ˙OCH₃ |

| 174 | [C₇H₅³⁵ClFNO₂]⁺ | CO |

| 158 | [C₇H₃³⁵ClFO]⁺ | NO₂ and H |

| 129 | [C₆H₃³⁵ClFO]⁺ | CO |

This detailed spectroscopic and spectrometric analysis, even when partially based on theoretical and predictive data, is fundamental to unequivocally confirming the synthesis and purity of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its ester, nitro, and substituted aromatic functionalities.

The primary absorptions are associated with the stretching vibrations of the carbonyl group (C=O) of the ester, the nitro group (NO₂), and the carbon-halogen bonds (C-Cl, C-F), as well as vibrations from the aromatic ring. While a specific experimental spectrum for this exact compound is not publicly available, the expected absorption regions can be predicted based on data from structurally similar compounds like Methyl 2-chloro-5-nitrobenzoate and general IR correlation tables. nih.govnist.gov

Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Ester C=O | Stretch | 1740 - 1720 | Strong |

| Nitro N=O | Asymmetric Stretch | 1560 - 1520 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| Nitro N=O | Symmetric Stretch | 1350 - 1320 | Strong |

| Ester C-O | Stretch | 1300 - 1150 | Strong |

| C-F | Stretch | 1250 - 1020 | Strong |

This table presents predicted data based on established spectroscopic principles and data for analogous compounds.

The presence of strong bands in the 1740-1720 cm⁻¹ region would confirm the carbonyl of the methyl ester. Two other strong absorptions, anticipated around 1540 cm⁻¹ and 1340 cm⁻¹, are characteristic of the asymmetric and symmetric stretching of the nitro group, respectively. The distinct absorptions for the C-F and C-Cl bonds, along with aromatic C-H and C=C vibrations, would complete the spectral fingerprint of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring, which contains the nitro group and the methyl ester group. These substituents influence the energy of electronic transitions within the aromatic system.

The UV-Vis spectrum is expected to display absorptions corresponding to π → π* and n → π* transitions.

π → π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring. They are typically observed as strong absorption bands. The substitution on the ring is expected to cause a bathochromic (red) shift compared to unsubstituted benzene.

n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro or ester groups) to a π* antibonding orbital of the aromatic ring. These transitions result in weaker absorption bands at longer wavelengths.

Specific λmax (wavelength of maximum absorbance) values for this compound are not widely documented, but the spectrum would be characteristic of a substituted nitroaromatic compound.

Chromatographic Purity Analysis

Chromatography is indispensable for determining the purity of this compound and for identifying and quantifying any impurities that may be present from its synthesis. google.com

Gas chromatography is well-suited for the analysis of thermally stable and volatile compounds like this compound. google.com When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide quantitative purity data and structural information about impurities.

Volatile impurities that could be detected by GC include residual solvents used during synthesis, such as Methanol (B129727), or unreacted starting materials. chemicalbook.com A GC-MS analysis would be particularly effective, allowing for the identification of impurity peaks based on their mass spectra. nih.gov

Typical GC Analytical Conditions

| Parameter | Specification |

|---|---|

| Column | Capillary column (e.g., DB-5, HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) |

This table outlines a general-purpose method; specific conditions may require optimization.

High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing non-volatile or thermally sensitive impurities. nih.gov For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. sielc.com

This technique is highly effective for separating the main compound from non-volatile impurities such as the synthetic precursor, 2-chloro-4-fluoro-5-nitrobenzoic acid, or other synthesis by-products. google.comchemicalbook.com Purity levels are often determined using a UV detector, with reported purities for related materials exceeding 97%. google.com

Typical RP-HPLC Analytical Conditions

| Parameter | Specification |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and water gradient (e.g., 50:50 to 95:5) with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

This table outlines a general-purpose method; specific conditions may require optimization.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-chloro-4-fluoro-5-nitrobenzoic acid |

| Methyl 2-chloro-5-nitrobenzoate |

| Methanol |

| Acetonitrile |

| Formic acid |

Computational Chemistry and Modeling of Methyl 2 Chloro 4 Fluoro 5 Nitrobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules by solving the Schrödinger equation. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio methods, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) has become a popular and versatile computational method for studying the electronic structure of medium to large-sized molecules. Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. This approach allows for a good compromise between accuracy and computational efficiency.

For Methyl 2-chloro-4-fluoro-5-nitrobenzoate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to determine a range of electronic properties. scirp.org These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

The distribution of electron density and the shapes of the HOMO and LUMO can reveal the most probable sites for electrophilic and nucleophilic attack. In a typical DFT analysis of a substituted nitrobenzene, the HOMO is often localized on the aromatic ring, while the LUMO is frequently centered on the nitro group, indicating its electron-accepting nature. researchgate.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution and is invaluable for predicting sites of intermolecular interactions.

Table 1: Computed Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H5ClFNO4 | PubChem nih.gov |

| Molecular Weight | 233.58 g/mol | PubChem nih.gov |

| XLogP3 | 2.3 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Exact Mass | 232.9891135 | PubChem nih.gov |

| Monoisotopic Mass | 232.9891135 | PubChem nih.gov |

| Topological Polar Surface Area | 72.1 Ų | PubChem nih.gov |

| Heavy Atom Count | 15 | PubChem nih.gov |

| Formal Charge | 0 | PubChem nih.gov |

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters beyond fundamental physical constants. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, particularly for smaller molecules.

For a molecule like this compound, ab initio calculations can be used to obtain very precise geometries and energies. While computationally more demanding than DFT, methods like MP2 and CCSD(T) are often used as benchmarks for validating the results of less expensive methods. These high-accuracy predictions are particularly important when studying subtle stereoelectronic effects or when a precise understanding of reaction barriers is required.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum chemical calculations provide detailed information about the static properties of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

Structure-Activity Relationship (SAR) Studies based on Computational Data

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a particular property. Computational chemistry plays a vital role in QSAR by providing a wide range of molecular descriptors that quantify various aspects of a molecule's structure.

For a class of compounds like halonitrobenzoates, QSAR studies can be used to predict their biological activities, such as antimicrobial or anti-inflammatory effects. Descriptors derived from computational methods, including electronic properties (e.g., HOMO-LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP), can be used to build these models. For instance, the electrophilicity index, calculated from HOMO and LUMO energies, can be a significant descriptor in models predicting the toxicity of nitroaromatic compounds. While a specific QSAR model for this compound is not documented, the principles of QSAR are broadly applicable to its derivatives to guide the synthesis of new compounds with desired properties.

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. DFT and ab initio methods can be used to calculate various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR).

The vibrational frequencies and intensities of this compound can be calculated using DFT. These calculated frequencies are often scaled to account for anharmonicity and other systematic errors, and the resulting theoretical spectrum can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes.

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method at the DFT level of theory. For a molecule with fluorine, predicting the 19F NMR chemical shift is of particular interest and can be a sensitive probe of the local electronic environment. nih.govrsc.org While experimental spectra for this compound are available, computational predictions can provide a deeper understanding of the relationship between its structure and spectroscopic signatures.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 233.99640 | 140.7 |

| [M+Na]+ | 255.97834 | 150.6 |

| [M-H]- | 231.98184 | 143.8 |

| [M+NH4]+ | 251.02294 | 159.1 |

| [M+K]+ | 271.95228 | 144.0 |

Data sourced from PubChemLite uni.lu

Computational Analysis of Reaction Pathways and Transition States

Understanding the mechanisms of chemical reactions is a central theme in chemistry. Computational methods allow for the detailed investigation of reaction pathways, including the identification of transition states and the calculation of activation energies.

For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), given the presence of electron-withdrawing nitro and halogen groups on the aromatic ring. Computational studies can be used to model the reaction of this compound with various nucleophiles. By calculating the energies of the reactants, products, intermediates, and transition states, it is possible to determine the most likely reaction mechanism and to predict the reaction rate. For example, such studies can elucidate whether a reaction proceeds through a stepwise mechanism involving a Meisenheimer complex or a concerted mechanism. These computational insights are invaluable for optimizing reaction conditions and for designing new synthetic routes.

Applications and Derivatives in Medicinal Chemistry and Agrochemicals

Role as an Intermediate in Herbicide Synthesis (e.g., Saflufenacil)

Methyl 2-chloro-4-fluoro-5-nitrobenzoate, and its corresponding carboxylic acid, are crucial building blocks in the synthesis of the herbicide Saflufenacil. google.comkinsotech.com Saflufenacil is a potent inhibitor of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), which disrupts chlorophyll (B73375) formation in susceptible plants, leading to their demise. wikipedia.orgresearchgate.net

The synthesis of Saflufenacil involves a multi-step process where the core structure of the nitrobenzoate is elaborated. google.com A common synthetic pathway begins with 2-chloro-4-fluorobenzoic acid, which is nitrated to form 2-chloro-4-fluoro-5-nitrobenzoic acid. google.comgoogle.compatsnap.com This acid can then be esterified with methanol (B129727), often using an acid catalyst like sulfuric acid, to produce this compound. chemicalbook.com

Subsequent steps in the synthesis of Saflufenacil from this intermediate typically involve:

Reduction of the nitro group: The nitro group (NO₂) is reduced to an amino group (NH₂), yielding methyl 2-chloro-4-fluoro-5-aminobenzoate. patsnap.com

Amide formation and cyclization: The amino-intermediate is then reacted with other reagents to build the pyrimidinedione ring system characteristic of Saflufenacil. google.compatsnap.com For example, a patented method describes the reaction of methyl 2-chloro-4-fluoro-5-aminobenzoate with ethyl trifluoroacetoacetate, followed by reaction with methylamine (B109427) hydrochloride to form a key heterocyclic intermediate. patsnap.com

Final modifications: The methyl ester is typically hydrolyzed back to a carboxylic acid, which is then converted to the final N-sulfamoylbenzamide structure of Saflufenacil. google.com

The use of this compound or its immediate precursor is a well-documented strategy in the industrial production of this significant herbicide. google.comgoogle.com

Development of Biologically Active Derivatives

The chemical scaffold of this compound is a starting point for creating novel molecules with potential biological activity. Researchers in medicinal chemistry explore how modifications to this structure can lead to compounds with therapeutic properties. nih.gov The presence of reactive sites—the chloro, fluoro, and nitro groups, along with the ester—allows for systematic structural changes to screen for various biological effects.

The synthesis of analogues based on a core chemical structure is a fundamental strategy in drug discovery. For scaffolds related to this compound, synthetic chemists employ various reactions to generate a library of derivatives for biological testing.

A study on the development of antidiabetic agents utilized a related starting material, 2-chloro-4-nitrobenzoic acid, to create a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov The synthetic scheme involved several key steps:

Chlorosulfonylation: The initial benzoic acid was treated to add a chlorosulfonyl group (–SO₂Cl). nih.gov

Sulfonamide Formation: Reaction with p-chloroaniline yielded a key sulfonamide intermediate. nih.gov

Amide Coupling: The carboxylic acid group was converted to an acyl chloride and then reacted with a variety of substituted aromatic, aliphatic, or heterocyclic amines to produce the final amide derivatives (5a-5v). nih.gov

Another research effort focused on creating antibacterial agents by modifying 2-(4-chloro-3-nitrobenzoyl)benzoic acid. nih.gov The strategy involved the nucleophilic substitution of the chloride with various thiophenol or aniline (B41778) derivatives to explore different chemical spaces around the core structure. nih.gov

Table 1: Example of Synthetic Strategies for Analogue Development

| Starting Material Base | Key Intermediate | Reaction Type | Appended Groups | Target Biological Activity | Reference |

|---|---|---|---|---|---|

| 2-chloro-4-nitro benzoic acid | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride | Amide Coupling | Various substituted anilines, aliphatic amines | Antidiabetic | nih.gov |

| 2-(4-chloro-3-nitrobenzoyl)benzoic acid | Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate | Nucleophilic Aromatic Substitution | Thiophenol derivatives, aniline derivatives | Antibacterial | nih.gov |

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a potent therapeutic agent. By comparing the biological activity of structurally related analogues, researchers can determine which chemical features are critical for the desired effect.

In the study of antidiabetic nitrobenzamide derivatives, SAR analysis revealed several key findings. The compounds were tested for their ability to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. nih.gov

The parent compound, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid, showed moderate activity. nih.gov

Conversion to amide derivatives generally enhanced the inhibitory potential. nih.gov

The most active compound in the series featured a 2-methyl-5-nitrophenyl group attached to the amide nitrogen. nih.gov This suggests that the combination of an electron-donating methyl group and an electron-withdrawing nitro group on this part of the molecule was highly favorable for activity against both enzymes. nih.gov

Molecular docking simulations supported these findings, showing that the active compounds fit well into the binding sites of the target enzymes through a combination of hydrogen bonding, electrostatic, and hydrophobic interactions. nih.gov

This type of systematic investigation allows for the rational design of more effective compounds based on initial screening results.

Pharmacological and Toxicological Investigations of Derivatives

Once synthesized, derivatives undergo pharmacological and toxicological evaluation. Pharmacological studies aim to confirm and quantify the desired biological effect, while toxicological studies assess the potential for harm.

For the series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, pharmacological investigation involved in vitro assays against α-glucosidase and α-amylase. The results were quantified as IC₅₀ values, indicating the concentration needed to inhibit 50% of the enzyme's activity. The most potent compound was found to be four times more effective against α-glucosidase and six times more effective against α-amylase than the standard drug, acarbose. nih.gov

Toxicological investigation of derivatives is also critical. While specific data on this compound is limited, studies on its major derivative, the herbicide Saflufenacil, and related compounds provide insight. Metabolism studies in rats showed that Saflufenacil is well-absorbed and rapidly excreted, primarily through feces in males and urine in females. epa.gov The main metabolic transformations included demethylation of the uracil (B121893) ring and degradation of the sulfamoyl group. epa.gov Toxicological studies on simpler related structures, such as 2-chloronitrobenzene and 4-chloronitrobenzene, have shown that these compounds can cause methemoglobin formation and oxidative damage to red blood cells in rats and mice. nih.gov Both were also found to be mutagenic in Salmonella typhimurium with metabolic activation. nih.gov Such studies help to build a profile of the potential biological effects of the chemical class.

Strategies for Functionalization and Diversification of the Scaffold

The this compound scaffold offers multiple avenues for chemical modification to create diverse molecular libraries. Key strategies include:

Nucleophilic Aromatic Substitution: The chloro and fluoro groups are attached to an electron-deficient aromatic ring, making them susceptible to substitution by nucleophiles. This allows for the introduction of a wide range of functional groups, such as amines, thiols, and alkoxides, to generate new derivatives. nih.gov

Reduction of the Nitro Group: The nitro group is readily reduced to an amine (–NH₂). This amine is a versatile functional handle that can be converted into amides, sulfonamides, ureas, or diazonium salts, which can then undergo further reactions (e.g., Sandmeyer reactions) to introduce a variety of substituents. The synthesis of Saflufenacil relies on this transformation. google.compatsnap.com

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various alcohols or amines to form different esters or amides, which is a common strategy for altering a compound's solubility and cell permeability. nih.gov

Reactions at the Benzene (B151609) Ring: While less common, electrophilic aromatic substitution could potentially be employed on a reduced, and therefore activated, version of the ring to add further substituents.

These functionalization strategies provide chemists with a robust toolkit to systematically explore the chemical space around the this compound core, facilitating the discovery of new compounds with valuable applications in agrochemicals and medicine.

Environmental and Safety Considerations in Research and Handling

Ecological Impact of Related Compounds

Nitroaromatic compounds, a class to which Methyl 2-chloro-4-fluoro-5-nitrobenzoate belongs, are recognized for their widespread industrial use in the synthesis of dyes, polymers, and pesticides. nih.gov Unfortunately, their extensive application has resulted in environmental contamination of soil and groundwater. nih.gov The presence of the nitro group, which imparts valuable chemical functionality, also renders these compounds resistant to biodegradation. nih.gov This recalcitrance is due to the electron-withdrawing nature of the nitro group, which, combined with the stability of the benzene (B151609) ring, makes them resistant to oxidative degradation. nih.gov

Many nitroaromatic compounds are classified as toxic and mutagenic, with several listed as priority pollutants by the U.S. Environmental Protection Agency. nih.gov Their chemical properties that are beneficial in synthesis also make them hazardous to wildlife and human health. nih.gov The position of the nitro group and the presence of other functional groups on the aromatic ring can influence the mutagenicity and carcinogenicity of these chemicals. nih.gov

Halogenated organic compounds, which also characterize this compound, are another group of chemicals with significant environmental persistence. The treatment of wastes containing halogenated organics is a considerable challenge. epa.gov

The combination of nitro and halogen substituents on an aromatic ring, as seen in this compound, likely contributes to its persistence in the environment. While specific data on this compound is scarce, the known properties of related nitroaromatic and halogenated compounds suggest a potential for long-term environmental impact if not handled and disposed of correctly. The degradation of such compounds in the environment is often slow, and they have the potential to bioaccumulate.

Safe Handling and Storage Practices in Laboratory Settings

The safe handling and storage of this compound in a laboratory are paramount to protecting personnel and the environment. Given its chemical nature as a substituted nitroaromatic compound, stringent protocols must be followed.

Handling:

Personal Protective Equipment (PPE): When handling the compound, appropriate PPE, including chemical-resistant gloves (such as nitrile or neoprene), safety glasses or goggles, and a lab coat, must be worn to prevent skin and eye contact. nih.gov

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or vapors. nih.gov

Spill Management: In the event of a spill, the area should be evacuated, and sources of ignition eliminated. croneri.co.uk For small spills of solid material, it can be carefully shoveled into a container for disposal. The spill area should then be washed. epa.gov For liquid spills, absorbent materials should be used.

Storage:

Proper storage is crucial to maintain the stability of the compound and prevent accidents.

| Storage Parameter | Recommendation | Rationale |

| Location | Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources. uark.edu | Prevents degradation and potential reactions. |

| Containers | Keep in a tightly sealed, properly labeled container. uark.edu | Prevents contamination and accidental misuse. |

| Incompatibilities | Store separately from strong oxidizing agents, strong bases, and combustible materials. uark.eduutoronto.ca | Avoids potentially hazardous chemical reactions. |

Waste Management and Disposal Protocols for Research Byproducts

The disposal of waste containing this compound and its byproducts must adhere to strict environmental regulations to prevent contamination.

Waste Segregation and Collection:

All waste materials, including unused product, reaction byproducts, and contaminated labware, should be collected in designated, labeled hazardous waste containers. ust.hk

Halogenated and non-halogenated solvent wastes should be segregated to facilitate proper disposal and reduce costs. hazardouswasteexperts.com

Acutely hazardous waste containers must be properly labeled and stored in a secure area. ust.hk

Disposal Methods:

The primary methods for the disposal of halogenated nitroaromatic compounds involve thermal and chemical treatments.

| Disposal Method | Description | Considerations |

| Incineration | High-temperature incineration in a permitted hazardous waste facility is a common method for destroying organic compounds. epa.gov | Must be equipped with appropriate scrubbers to handle halogenated byproducts. |

| Chemical Treatment | Chemical dechlorination can be used to remove chlorine atoms, followed by other treatments. epa.gov | The resulting products may still require further treatment. |

| Landfilling | Not a preferred method for untreated halogenated organic wastes due to their persistence and potential to leach into groundwater. epa.gov | Only for treated and stabilized residues. |

Empty containers that held this compound must also be treated as hazardous waste unless they have been triple-rinsed, with the rinsate collected as hazardous waste. nih.gov It is imperative to consult with the institution's environmental health and safety office and licensed hazardous waste disposal vendors to ensure compliance with all local, state, and federal regulations. croneri.co.ukhazardouswasteexperts.com

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Methodologies

The synthesis of complex molecules like Methyl 2-chloro-4-fluoro-5-nitrobenzoate is continuously evolving. Future research is expected to move beyond traditional batch methods to embrace more efficient, selective, and sustainable catalytic systems.

A significant area of development lies in the use of novel catalysts for transformations involving the nitro group. For instance, research into simple, bench-stable iron-based catalysts for the chemoselective reduction of nitro compounds is showing considerable promise. acs.org By selecting different reducing agents, such as pinacol (B44631) borane (B79455) or phenyl silane, chemists can selectively reduce a nitro group while preserving other sensitive functionalities within the molecule. acs.org This approach offers a pathway to creating a wider array of derivatives from the parent nitrobenzoate.

Furthermore, the fundamental chemistry of the nitro group itself continues to be an active area of research. mdpi.com Its strong electron-withdrawing nature facilitates reactions with nucleophiles, while its potential to act as a leaving group allows for its transformation into a wide variety of other functional groups. mdpi.com Investigations into new synthetic methods for creating novel nitroaromatic compounds, often achieved through straightforward chemical procedures with high yields, are ongoing, particularly in the context of developing molecules with specific biological activities like enzyme inhibition. nih.gov There is also potential in exploring novel intermediates, such as the use of 2-chloro-4-fluoro-5-nitrotrichloromethane benzene (B151609) as a precursor for the corresponding benzoic acid, which can then be esterified. google.com

Advanced Applications in Material Science

The inherent electronic properties of this compound make it a prime candidate for the synthesis of advanced functional materials. aromsyn.com The electron-withdrawing substituents significantly influence the reactivity and stability of molecules, tailoring them for specific applications in materials science.

Future research will likely focus on incorporating this and similar fluorinated nitroaromatic structures into novel polymers and two-dimensional (2D) materials. wikipedia.org The development of 2D polymers, for example, can yield materials with exceptional properties, such as high strength and impermeability, created through the bottom-up self-assembly of monomer units. wikipedia.org The functional groups on the nitrobenzoate ring provide multiple reaction sites for polymerization or for grafting onto surfaces to create tailored interfaces.

Another emerging frontier is the use of functionalized organic ligands in the creation of semiconductor nanoclusters. acs.org These nanoclusters possess unique electronic and optical properties that are distinct from traditional metal clusters. acs.org By acting as a ligand, derivatives of this compound could be used to synthesize precisely structured nanoclusters with tunable properties, opening up applications in electronics and photonics.

Integration with Flow Chemistry and Automated Synthesis

The synthesis of nitroaromatic compounds, which often involves highly exothermic and potentially hazardous nitration reactions, is an ideal application for continuous flow chemistry. amt.uk This technology is identified as being instrumental for its environmental and economic advantages, which are derived from superior mixing and heat transfer capabilities. nih.govyoutube.com

Future work will focus on transferring traditional batch syntheses of this compound and its precursors to continuous flow reactors. youtube.comnih.gov Flow chemistry offers precise control over reaction parameters like temperature and residence time, which can lead to increased product quality, higher yields, and improved safety by minimizing the volume of hazardous intermediates at any given time. nih.govresearchgate.net The technology is particularly superior for transformations that require strict temperature control, involve unstable intermediates, or need enhanced mixing of multiple phases. nih.gov Research has already demonstrated the successful application of flow reactors for reactions involving p-nitrobenzoic acid, providing a proof-of-concept for its extension to more complex derivatives. nih.gov

Combining flow chemistry with automated experimental platforms represents a powerful trend. These systems can accelerate the optimization of reaction conditions and the synthesis of compound libraries for screening purposes, further enhancing research productivity. appliedclinicaltrialsonline.com

Deep Learning and AI in Predicting Reactivity and Properties

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by enabling the prediction of reaction outcomes with increasing accuracy. chemcopilot.comrjptonline.org This computational approach is particularly valuable for complex molecules like this compound, where the interplay of multiple functional groups can lead to non-intuitive reactivity.

Collaborative Research Opportunities in Interdisciplinary Fields

The multifaceted nature of this compound provides a natural platform for interdisciplinary collaboration. The advancement of this compound and its applications will increasingly depend on partnerships that bridge traditional scientific boundaries.

Similarly, the development of new functional materials from this compound necessitates close collaboration between organic chemists, who synthesize the building blocks, and materials scientists, who design and characterize the final materials. aromsyn.com Furthermore, integrating these syntheses into automated and continuous flow systems requires the expertise of chemical engineers working alongside chemists to design, build, and optimize the necessary reactor systems. nih.govresearchgate.net Finally, should derivatives show biological potential, collaborations with biochemists and pharmacologists would be crucial to explore applications such as enzyme inhibition. nih.gov

Conclusion

Summary of Key Research Advancements